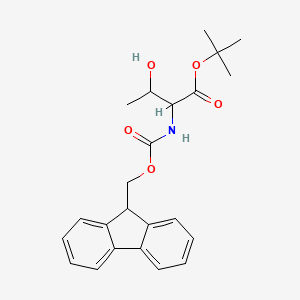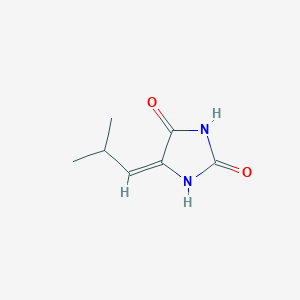![molecular formula C22H23N6O7S2+ B12831519 (6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(2-hydroxy-1,1-dimethyl-2-oxo-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12831519.png)
(6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(2-hydroxy-1,1-dimethyl-2-oxo-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ceftazidime is a third-generation cephalosporin antibiotic that is widely used to treat a variety of bacterial infections. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa. Ceftazidime works by interfering with the synthesis of the bacterial cell wall, leading to cell death. It is commonly administered via intravenous or intramuscular injection and is known for its broad-spectrum antibacterial activity.
準備方法
Synthetic Routes and Reaction Conditions
Ceftazidime is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The key steps involve the acylation of 7-aminocephalosporanic acid with a suitable acylating agent to introduce the side chain, followed by the formation of the beta-lactam ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, ceftazidime is produced using large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, crystallization, and drying, to obtain the pure compound. The production process is designed to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ceftazidime undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring of ceftazidime can be hydrolyzed by beta-lactamase enzymes produced by certain bacteria, leading to the inactivation of the antibiotic.
Oxidation and Reduction: Ceftazidime can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common in clinical settings.
Substitution: The thiazole ring in ceftazidime can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water and beta-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed
Hydrolysis: Inactive metabolites.
Oxidation and Reduction: Various oxidized or reduced derivatives.
Substitution: Substituted ceftazidime derivatives with modified antibacterial activity.
科学的研究の応用
Ceftazidime has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics and their interactions with various chemical reagents.
Biology: Employed in microbiological studies to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Medicine: Extensively used in clinical research to evaluate its effectiveness in treating different types of bacterial infections, including those caused by multidrug-resistant strains.
Industry: Utilized in the development of new formulations and delivery systems to enhance its stability and bioavailability.
作用機序
Ceftazidime exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall integrity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death. The primary molecular targets of ceftazidime are PBPs, and its activity is enhanced by its ability to resist degradation by certain beta-lactamase enzymes.
類似化合物との比較
Ceftazidime is unique among cephalosporins due to its strong activity against Pseudomonas aeruginosa. Similar compounds include:
Cefotaxime: Another third-generation cephalosporin with a broad spectrum of activity but less effective against Pseudomonas aeruginosa.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria, but also less effective against Pseudomonas aeruginosa.
Cefepime: A fourth-generation cephalosporin with enhanced activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.
Ceftazidime’s unique feature is its high efficacy against Pseudomonas aeruginosa, making it a preferred choice for treating infections caused by this pathogen.
特性
分子式 |
C22H23N6O7S2+ |
|---|---|
分子量 |
547.6 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/p+1/b26-13-/t14-,18-/m1/s1 |
InChIキー |
ORFOPKXBNMVMKC-DWVKKRMSSA-O |
異性体SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O |
正規SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol](/img/structure/B12831451.png)

![1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12831458.png)
![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
![(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B12831465.png)



![(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12831488.png)
![2,6,8-Tribromoimidazo[1,2-a]pyridine](/img/structure/B12831493.png)
